molecular formula C9H12N2O2 B3180928 Methyl 3-(6-aminopyridin-3-yl)propanoate CAS No. 446263-95-2

Methyl 3-(6-aminopyridin-3-yl)propanoate

Cat. No. B3180928
M. Wt: 180.2 g/mol
InChI Key: BTFGRXXCHIJMRQ-UHFFFAOYSA-N
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Patent
US07786165B2

Procedure details

Methyl(2E)-3-(6-Aminopyridin-3-yl)acrylate (1.5 g, 8.42 mmol) was dissolved in methanol (15 mL), and 10% palladium-carbon (50% water-containing product, 0.30 g) was added. The mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (0%-10% methanol/ethyl acetate) to give the title compound (1.26 g, yield 83%) as a white powder.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1>CO.[C].[Pd]>[NH2:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NC1=CC=C(C=N1)/C=C/C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (0%-10% methanol/ethyl acetate)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.